2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- Thieno[3,2-d]pyrimidinone core: A fused bicyclic system combining thiophene and pyrimidine rings, providing a planar, aromatic scaffold conducive to π-π interactions in biological systems.
- 3-[(3,4-Dimethylphenyl)methyl substituent: A lipophilic benzyl group with electron-donating methyl groups at positions 3 and 4 of the phenyl ring.
- Sulfanyl-acetamide linkage: A thioether bridge connecting the core to an N-(2,4,6-trimethylphenyl)acetamide group, introducing steric bulk and further lipophilicity.
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-15-10-18(4)23(19(5)11-15)28-22(30)14-33-26-27-21-8-9-32-24(21)25(31)29(26)13-20-7-6-16(2)17(3)12-20/h6-12H,13-14H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZXKGICBIYSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, halogenated intermediates, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves replacing one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that thienopyrimidine derivatives exhibit a variety of biological activities including:
- Antimicrobial Properties : Compounds related to this structure have shown significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Some studies have suggested that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Enzyme Inhibition : These compounds often act as inhibitors or modulators of key enzymes in metabolic pathways relevant to diseases such as diabetes and cancer .
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry examined a series of thienopyrimidine derivatives for their antimicrobial properties. The results indicated that the compound exhibited potent activity against several Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Potential
In another study focused on anticancer activity, derivatives similar to 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide were tested against various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in vitro .
Mechanism of Action
The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and metabolic stability, whereas electron-withdrawing groups (e.g., nitro, CF₃) improve target binding through dipole interactions .
- Substituent Bulk : Bulky groups (e.g., 2,4,6-trimethylphenyl) may improve selectivity by preventing off-target interactions but could limit solubility .
Biological Activity
The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a thienopyrimidine derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.6 g/mol. The structure features a thienopyrimidine core linked to various aromatic substituents which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3S |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 1252922-50-1 |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives often demonstrate significant antibacterial activity. For instance:
- In vitro studies have shown that similar compounds exhibit high inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of hydrophobic substituents enhances the antimicrobial efficacy, suggesting that modifications to the substituents can lead to improved activity against various pathogens .
Anticancer Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives as anticancer agents:
- A study by Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating that compounds with similar structures could inhibit tumor growth effectively .
- The mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell proliferation or inducing apoptosis in malignant cells .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some thienopyrimidine derivatives are known to induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Antibacterial Screening : A series of thienopyrimidine derivatives were screened for their antibacterial properties against E. coli and S. aureus, revealing that modifications at specific positions significantly increased their minimum inhibitory concentrations (MICs) .
- Anticancer Efficacy : In vitro assays demonstrated that derivatives similar to our compound showed cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The thienopyrimidine core is essential for biological activity.
- Substituents at the 3 and 4 positions of the phenyl ring significantly influence potency and selectivity towards bacterial strains and cancer cells.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thienopyrimidine core with methoxy group | High antibacterial activity against S. aureus |
| Compound B | Thienopyrimidine with halogen substituents | Potent anticancer activity in HeLa cells |
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidinone core, introduction of the sulfanyl-acetamide linker, and functionalization with aromatic substituents. A critical challenge is achieving regioselective sulfanyl group attachment at the pyrimidine C2 position. Evidence from analogous compounds suggests using thiourea derivatives or mercaptoacetic acid under refluxing ethanol, with yields ranging from 70–85% . Optimization may require adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature gradients to minimize side products like disulfide formation.
Q. How should researchers validate the purity and structural integrity of this compound?
Comprehensive characterization is essential:
- 1H NMR : Look for diagnostic signals such as the NHCO proton (δ ~10.10 ppm) and SCH2 protons (δ ~4.12 ppm), as observed in structurally related acetamide-thienopyrimidine hybrids .
- Elemental Analysis : Compare calculated vs. experimental values for C, H, N, and S (e.g., deviations ≤0.3% for C and N) .
- HPLC/MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ at m/z 344.21 in similar compounds) .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in anhydrous DMSO or under inert gas (argon) at –20°C to prevent hydrolysis of the sulfanyl group or oxidation of the thienopyrimidine ring. Stability studies on analogous molecules show <5% degradation over six months under these conditions .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the sulfanyl group may exhibit high electron density, making it prone to oxidation .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on the acetamide moiety’s hydrogen-bonding potential with active-site residues .
Q. How might structural modifications enhance the compound’s pharmacokinetic properties?
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to the 2,4,6-trimethylphenyl moiety to improve aqueous solubility.
- Metabolic Stability : Replace the methyl groups on the phenyl rings with fluorine atoms to reduce CYP450-mediated oxidation, as demonstrated in fluorinated pyrimidine analogs .
Q. What experimental strategies can resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., cancer vs. non-cancerous) to rule out off-target effects.
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) directly, avoiding artifacts from indirect assays like MTT .
- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
Q. How can crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?
Single-crystal X-ray diffraction can reveal:
- Torsion Angles : Between the thienopyrimidine core and substituents, influencing π-π stacking.
- Hydrogen-Bonding Networks : NHCO groups often form intermolecular bonds with solvent or adjacent molecules, stabilizing the crystal lattice .
- Packing Efficiency : Monoclinic (P21/c) or triclinic systems may dominate, with unit cell parameters comparable to N-(4-chlorophenyl) analogs (a = 18.220 Å, b = 8.118 Å) .
Methodological Considerations
Designing a SAR Study for This Compound
- Core Modifications : Synthesize analogs with pyrido[2,3-d]pyrimidine or quinazoline cores to compare activity.
- Substituent Variations : Test methyl vs. ethyl groups on the phenyl rings to assess steric effects.
- Linker Optimization : Replace the sulfanyl group with sulfonyl or amine linkers to evaluate binding flexibility .
Addressing Low Bioavailability in In Vivo Models
- Prodrug Strategies : Convert the acetamide to a methyl ester or glycoside derivative to enhance membrane permeability.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release, as shown for similar thienopyrimidines .
Integrating Machine Learning for Reaction Optimization
Platforms like ICReDD combine quantum chemical calculations with experimental data to predict optimal reaction pathways. For example, AI-driven models can recommend solvent systems (e.g., ethanol/water mixtures) and catalyst loadings to maximize yield while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
